molecular formula C30H31NO10 B611690 Viridicatumtoxin CAS No. 39277-41-3

Viridicatumtoxin

カタログ番号 B611690
CAS番号: 39277-41-3
分子量: 565.57
InChIキー: YEAXHJGUSZXWQI-AKOCBNACSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Viridicatumtoxin is a tetracycline-like antibiotic derived from fungi . Its chemical structure was determined in 1976 . It is found in Penicillium viridicatum and Penicillium aethiopicum, among other fungi .


Synthesis Analysis

The total synthesis of viridicatumtoxin B has been described in detail . The initial synthetic strategies toward this intriguing tetracycline antibiotic resulted in the development of key alkylation and Lewis acid-mediated spirocyclization reactions to form the hindered EF spirojunction, as well as Michael Dieckmann reactions to set the A and C rings .


Molecular Structure Analysis

Viridicatumtoxins are unique in that they include in their structures a geranyl-derived subunit in the form of a spirobicyclic system (ring system EF) . In contrast to the majority of tetracyclines, these members of the group are also distinguished by their fungal, rather than bacterial, origins .


Chemical Reactions Analysis

The use of an aromatic A-ring substrate was found to be unsuitable for the introduction of the requisite hydroxyl groups at carbons 4a and 12a . Applying these previous tactics, stepwise approaches were developed to oxidize carbons 12a and 4a based on enol- and enolate-based oxidations, respectively .


Physical And Chemical Properties Analysis

The chemical formula of Viridicatumtoxin is C30H31NO10 . Its molar mass is 565.575 g·mol−1 .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Microbiology and Pharmaceutical Sciences .

Summary of the Application

Viridicatumtoxin B has been found to have potent antibacterial properties . It has been particularly effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus .

Methods of Application or Experimental Procedures

The compound was isolated from the mycelium of liquid fermentation cultures of Penicillium sp. FR11 . The antibacterial activity was then tested against various strains of S. aureus .

Results or Outcomes

Viridicatumtoxin B inhibited the growth of S. aureus with a minimum inhibitory concentration (MIC) of 0.5 mg/ml, which is similar to that of vancomycin, but 8-64 times higher activity than that of tetracycline .

Total Synthesis and Structural Elucidation

Specific Scientific Field

This application is in the field of Organic Chemistry and Medicinal Chemistry .

Summary of the Application

The total synthesis of Viridicatumtoxin B has been pursued for its structural complexity and potent antibiotic properties . The aim was to fully elucidate the structure of Viridicatumtoxin B and establish the foundation for the synthesis and biological evaluation of designed analogues .

Methods of Application or Experimental Procedures

The total synthesis involved key alkylation and Lewis acid-mediated spirocyclization reactions to form the hindered EF spirojunction, as well as Michael Dieckmann reactions to set the A and C rings .

Results or Outcomes

The synthetic strategy resulted in the total synthesis of Viridicatumtoxin B, which formed the basis for the revision of its originally assigned structure . The developed chemistry facilitated the synthesis of a series of Viridicatumtoxin analogues, which were evaluated against Gram-positive and Gram-negative bacterial strains, including drug-resistant pathogens .

Development of New Antibiotics

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences and Medicinal Chemistry .

Summary of the Application

The laboratory recreation of a fungus-derived antibiotic, Viridicatumtoxin B, may someday help bolster the fight against bacteria that evolve resistance to treatments in hospitals and clinics around the world . As part of the process, scientists created and tested a number of variants of Viridicatumtoxin B that could lead to the simplified synthesis of a new generation of more effective antibiotics .

Methods of Application or Experimental Procedures

Three years of effort led the chemists working at Rice’s BioScience Research Collaborative to find a structure that not only matches that of natural Viridicatumtoxin B, but also allows the possibility of synthetic variants that could match or surpass its antibiotic potency .

Results or Outcomes

The complicated new molecule offered a challenge they couldn’t resist . The synthetic strategy resulted in the total synthesis of Viridicatumtoxin B, which formed the basis for the revision of its originally assigned structure . The developed chemistry facilitated the synthesis of a series of Viridicatumtoxin analogues, which were evaluated against Gram-positive and Gram-negative bacterial strains, including drug-resistant pathogens .

Development of New Antibiotics

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences and Medicinal Chemistry .

Summary of the Application

The laboratory recreation of a fungus-derived antibiotic, Viridicatumtoxin B, may someday help bolster the fight against bacteria that evolve resistance to treatments in hospitals and clinics around the world . As part of the process, scientists created and tested a number of variants of Viridicatumtoxin B that could lead to the simplified synthesis of a new generation of more effective antibiotics .

Methods of Application or Experimental Procedures

Three years of effort led the chemists working at Rice’s BioScience Research Collaborative to find a structure that not only matches that of natural Viridicatumtoxin B, but also allows the possibility of synthetic variants that could match or surpass its antibiotic potency .

Results or Outcomes

The complicated new molecule offered a challenge they couldn’t resist . The synthetic strategy resulted in the total synthesis of Viridicatumtoxin B, which formed the basis for the revision of its originally assigned structure . The developed chemistry facilitated the synthesis of a series of Viridicatumtoxin analogues, which were evaluated against Gram-positive and Gram-negative bacterial strains, including drug-resistant pathogens .

Safety And Hazards

Viridicatumtoxin is toxic if swallowed . It is recommended to use personal protective equipment, avoid breathing vapors, mist, gas, or dust, avoid dust formation, and ensure adequate ventilation when handling this substance .

将来の方向性

The development of novel antibacterial agents is of high priority due to the emergence of drug-resistant bacterial strains caused by the extensive use of antibiotics in both humans and livestock . The total synthesis of viridicatumtoxin B has opened the way for analogue construction and biological evaluation of this complex tetracycline antibiotic . This could provide a theoretical basis for structural optimization to make new viridicatumtoxin derivatives with improved antimicrobial activities .

特性

IUPAC Name

(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSQKFOXORBCCC-WBWZXODPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893991
Record name Viridicatumtoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viridicatumtoxin

CAS RN

39277-41-3
Record name Viridicatumtoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridicatumtoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Viridicatumtoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDICATUMTOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8N62PLU21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viridicatumtoxin
Reactant of Route 2
Viridicatumtoxin
Reactant of Route 3
Viridicatumtoxin
Reactant of Route 4
Viridicatumtoxin
Reactant of Route 5
Viridicatumtoxin
Reactant of Route 6
Viridicatumtoxin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。